molecular formula C20H22N4O3 B2645781 2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775346-13-8

2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

Cat. No. B2645781
M. Wt: 366.421
InChI Key: QMNYCRHUFYGHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in the field of heterocyclic chemistry frequently involves the synthesis and spectral characterization of novel compounds. For instance, Mahmoud et al. (2012) discussed the synthesis and spectral characterisation of several phthalazinone derivatives, which shares a thematic relevance with the compound through the focus on heterocyclic compounds and their structural analysis (Mahmoud, Wael S. I. Abou-Elmagd, Derbala, & Hekal, 2012).

Potential Biological Activities

Compounds containing oxadiazole units, similar to the one described, are often explored for their biological activities. He et al. (2018) designed and synthesized novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units, aiming to evaluate their anticancer activities. This research signifies the potential of such compounds in medicinal chemistry, particularly in the development of anticancer agents (He, Li, Liang, Cao, Li, Zhang, & Meng, 2018).

Chemical Reactions and Mechanisms

The versatility of heterocyclic compounds also extends to their involvement in various chemical reactions and mechanisms. Afsah et al. (2009) detailed the synthesis of new bioactive compounds involving hydrazone, Schiff base, and molecular structure studies, highlighting the diverse reactivity and potential applications of heterocyclic chemistry (Afsah, Fadda, Bondock, & Hammouda, 2009).

properties

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[(4-methylphenyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13-7-9-15(10-8-13)12-24-19(25)17(18-21-14(2)27-22-18)16-6-4-3-5-11-23(16)20(24)26/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNYCRHUFYGHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

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